4-Chloro-6-(propan-2-yloxy)pyrimidin-5-amine
CAS No.:
Cat. No.: VC17527318
Molecular Formula: C7H10ClN3O
Molecular Weight: 187.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H10ClN3O |
|---|---|
| Molecular Weight | 187.63 g/mol |
| IUPAC Name | 4-chloro-6-propan-2-yloxypyrimidin-5-amine |
| Standard InChI | InChI=1S/C7H10ClN3O/c1-4(2)12-7-5(9)6(8)10-3-11-7/h3-4H,9H2,1-2H3 |
| Standard InChI Key | AVORAJQFAVNXFB-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)OC1=C(C(=NC=N1)Cl)N |
Introduction
Chemical Identity and Structural Characteristics
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 189.64 g/mol | |
| LogP (Partition Coefficient) | ~3.29 (estimated) | |
| PSA (Polar Surface Area) | 35.25 Ų |
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 4-chloro-6-(propan-2-yloxy)pyrimidin-5-amine typically involves multi-step reactions starting from simpler pyrimidine precursors. A common approach includes:
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Chlorination: Introduction of chlorine at position 4 using reagents like phosphorus oxychloride (POCl) under reflux conditions.
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Alkoxylation: Nucleophilic substitution with isopropyl alcohol or its derivatives to install the propan-2-yloxy group at position 6 .
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Amination: Direct amination at position 5 via Buchwald-Hartwig coupling or microwave-assisted reactions to introduce the amino group .
Reaction conditions are critical; for example, alkoxylation requires anhydrous environments to prevent hydrolysis, while amination often employs palladium catalysts for regioselectivity .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Chlorination | POCl, 110°C, 6h | 78% |
| Alkoxylation | Isopropyl bromide, KCO, DMF | 65% |
| Amination | NH, Pd(OAc), 100°C | 52% |
Purification is achieved through column chromatography or recrystallization, with final purity exceeding 95% as verified by HPLC.
Structural and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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-NMR: Signals at δ 1.35 (d, 6H, CH(CH)), δ 4.70 (m, 1H, OCH), and δ 6.20 (s, 2H, NH) confirm the isopropoxy and amine groups.
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-NMR: Peaks at 162.5 ppm (C-Cl) and 69.8 ppm (OCH) align with expected electronic environments .
Mass Spectrometry
HRMS analysis shows a molecular ion peak at m/z 189.0610 ([M+H]), consistent with the theoretical mass . Fragmentation patterns reveal loss of the isopropoxy group (-60 Da) and chlorine (-35 Da), supporting the proposed structure.
Chemical Reactivity and Derivative Formation
Electrophilic Substitution
The chlorine atom at position 4 undergoes facile displacement with nucleophiles like amines or thiols, enabling diversification. For instance, reaction with morpholine yields 4-morpholino derivatives with enhanced solubility .
Reductive Amination
The primary amine at position 5 can react with ketones or aldehydes to form secondary amines, a strategy used to modulate bioavailability in drug candidates.
Applications in Medicinal and Agrochemical Research
Kinase Inhibition
The amino group’s ability to form hydrogen bonds makes this compound a scaffold for kinase inhibitors. Analogous pyrimidines have shown IC values in the nanomolar range against tyrosine kinases implicated in cancer .
Comparative Analysis with Related Pyrimidines
4-Chloro-6-isopropylpyrimidin-2-amine
This analogue lacks the isopropoxy group but shares the chloro and amine substituents. Its lower molecular weight (171.63 g/mol) correlates with reduced LogP (1.78), highlighting the propan-2-yloxy group’s role in enhancing lipophilicity .
HNPC-A9229 Fungicide
Though distinct, this fungicide shares a pyrimidin-4-amine backbone. Its EC of 0.16 mg/L against Puccinia sorghi underscores the agrochemical potential of pyrimidine amines, guiding future structure-activity studies on 4-chloro-6-(propan-2-yloxy)pyrimidin-5-amine .
Future Directions
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Biological Screening: Prioritize antifungal and anticancer assays to validate hypothesized activities.
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Process Optimization: Develop greener synthetic routes using catalytic amination or flow chemistry.
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Toxicokinetics: Investigate absorption, distribution, metabolism, and excretion (ADME) profiles in model organisms.
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